molecular formula C13H14N2O3S B3000744 Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-60-6

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Cat. No.: B3000744
CAS No.: 864860-60-6
M. Wt: 278.33
InChI Key: QLMZQDAOLDXREN-UHFFFAOYSA-N
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Description

Methyl 2-aminobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2 and a methyl ester at position 4. This scaffold serves as a versatile intermediate in medicinal chemistry due to its ability to undergo selective functionalization at positions 4 and 5, enabling the synthesis of hydroxy-substituted derivatives (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) and other analogs . Its synthesis typically involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid, yielding a 55% isolated product . Derivatives of this compound have shown promise in drug discovery, particularly as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMZQDAOLDXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyramidobenzo[d]thiazole-6-carboxylate typically involves the cyclocondensation of 2-aminothiophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminothiophenol with methyl 2-bromo-6-carboxylate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-butyramidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The benzothiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Amino vs. Acetamido Groups: The 2-amino derivative serves as a precursor for acetamido analogs, which exhibit enhanced biological activity (e.g., kinase inhibition) due to improved hydrogen-bonding capabilities .
  • Halogenation : Bromination at position 2 (e.g., methyl 2-bromobenzo[d]thiazole-6-carboxylate) reduces yield but provides a reactive site for cross-coupling reactions .
  • Hydroxy Substituents : Hydroxy groups at positions 4 or 5 enable selective derivatization, with tert-butyldimethylsilyl proving optimal for protection/deprotection .

Key Observations:

  • Spectral Signatures: The 2-amino group in methyl 2-aminobenzo[d]thiazole-6-carboxylate appears as a singlet at δ 7.92 ppm, while hydroxy protons in derivatives resonate at δ 9.8–10.2 ppm .
  • Bioactivity : Acetamido derivatives demonstrate significant kinase inhibition, highlighting the role of amide substituents in target binding .

Biological Activity

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate (CAS No. 73931-63-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₇N₁O₂S
  • Molecular Weight : 193.22 g/mol
  • Log P (Octanol-Water Partition Coefficient) : Approximately 2.19 to 2.23, indicating moderate lipophilicity, which is relevant for membrane permeability and bioavailability .

Antimicrobial Activity

Research indicates that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 50 μg/mL against tested organisms, showcasing high efficiency in inhibiting microbial growth .

Anticancer Properties

The compound's structural analogs have been explored for their anticancer potential. A study reported that certain benzothiazole derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells.

CompoundEC50 (ng/mL)
Compound A32
Compound B30
Compound C28
Compound D290
Compound E150

These findings suggest that this compound may also possess similar anticancer properties, although specific data on this compound is limited .

Anti-inflammatory and Antiviral Activities

Benzothiazole derivatives have been investigated for their anti-inflammatory and antiviral activities, particularly against HIV and other viral infections. The mechanism often involves inhibition of viral replication or modulation of immune responses.

  • Inhibition of HIV Replication : Some benzothiazole compounds have shown promise in inhibiting HIV replication in vitro, suggesting potential therapeutic applications in treating viral infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or viral replication.
  • Cell Membrane Interaction : The lipophilic nature allows interaction with cell membranes, facilitating entry into cells and exerting cytotoxic effects.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects in cellular models .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of benzothiazoles found that modifications at the carboxylate position significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : Research on related compounds demonstrated selective toxicity towards cancerous cells over normal cells, highlighting the potential for targeted cancer therapies using benzothiazole derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate?

The synthesis typically involves bromination and cyclization steps. For example, bromine (Br₂) in ethanol with sodium thiocyanate (NaSCN) can generate the benzothiazole core via cyclization of methyl 4-amino-3-fluorobenzoate derivatives . Subsequent functionalization, such as amidation with butyramide groups, may employ copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile for bromination, followed by nucleophilic substitution or coupling reactions .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using chemical shifts and coupling constants. For instance, the methyl ester group (OCH₃) typically appears at δ ~3.8–4.0 ppm in ¹H NMR, while the benzo[d]thiazole carbons resonate between δ 120–160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, ensuring observed [M+H]⁺ matches the calculated value (e.g., C₁₅H₁₃N₃O₃S has m/z 315.07) .
  • Elemental Analysis : Verify purity by comparing experimental and theoretical C/H/N percentages .

Q. How are purification challenges addressed during synthesis?

Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from diethyl ether/ethanol may improve yield . Low-yield steps (e.g., 8% in alkylation ) require optimization of solvent (DMF vs. DMSO), temperature, or catalysts (e.g., KI for SN2 reactions) .

Advanced Research Questions

Q. How can low yields in benzothiazole functionalization be optimized?

  • Catalyst Screening : Replace CuBr₂ with Pd catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in nucleophilic substitutions .
  • Reaction Monitoring : Employ TLC or in-situ IR to identify side products and adjust stoichiometry .

Q. What strategies improve regioselective substitution on the benzothiazole core?

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution .
  • Protection/Deprotection : Temporarily protect the 2-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during functionalization .

Q. How are contradictions in crystallographic data resolved?

  • Software Tools : Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. Cross-validate results with WinGX for symmetry checks .
  • Data Filtering : Apply R-factor thresholds (<5%) and analyze residual density maps to identify disordered solvent molecules or hydrogen bonding ambiguities .

Q. How is biological activity evaluated for benzothiazole derivatives?

  • Enzyme Assays : Test inhibitory activity against targets like DNA gyrase (IC₅₀ values) using fluorescence polarization or ATPase activity assays .
  • MIC Determination : Perform broth microdilution against bacterial strains (e.g., Acinetobacter baumannii) to assess antimicrobial potency .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalization

StepReagents/ConditionsYieldReference
BrominationCuBr₂, t-BuONO, CH₃CN, 15°C24–66%
AlkylationK₂CO₃, DMF, 60°C8%
AmidationEDCI, HOBt, DCM, RT20–73%

Q. Table 2. Common Spectral Data for Characterization

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl Ester (OCH₃)3.76–3.9052.2–52.8
Aromatic H (Benzo[d]thiazole)7.45–8.09121.7–174.2
Butyramide (NH)8.71 (d, J=1.7 Hz)N/A

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